molecular formula C23H22N2O4 B267595 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide

4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide

Cat. No. B267595
M. Wt: 390.4 g/mol
InChI Key: NDPMDNBLULQQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide, also known as MPAA, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPAA is a small molecule that is highly selective for a specific class of proteins known as heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a critical role in regulating the folding and stability of many other proteins in the cell. As a result, Hsp90 has emerged as an important target for the development of new drugs for the treatment of cancer, neurodegenerative diseases, and other conditions.

Mechanism of Action

The mechanism of action of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide involves its binding to the ATP-binding site of Hsp90. This binding prevents the hydrolysis of ATP, which is required for the proper functioning of Hsp90. As a result, the stability and activity of many other proteins that rely on Hsp90 are disrupted, leading to their degradation or misfolding. This can ultimately lead to cell death or the suppression of disease-related pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide are primarily related to its inhibition of Hsp90. This inhibition can lead to the degradation or misfolding of many other proteins in the cell, which can ultimately result in cell death or the suppression of disease-related pathways. However, the specific effects of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide can vary depending on the cell type and the proteins that are affected.

Advantages and Limitations for Lab Experiments

One of the key advantages of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide for lab experiments is its high selectivity for Hsp90. This selectivity allows researchers to study the specific effects of Hsp90 inhibition without interfering with other cellular processes. Additionally, 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide has been shown to be highly potent and effective in inhibiting Hsp90 in a variety of cell types and disease models.
However, there are also some limitations to the use of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide in lab experiments. For example, the synthesis of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide can be challenging and requires specialized expertise and equipment. Additionally, the effects of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide can be highly dependent on the cell type and experimental conditions, which can make it difficult to draw broad conclusions from studies using 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide.

Future Directions

There are many potential future directions for research on 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide and its applications in scientific research. Some of these directions include:
1. Further studies to understand the specific mechanisms by which 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide inhibits Hsp90 and how this inhibition affects other cellular processes.
2. Development of new drugs based on the structure of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide that are more potent or selective for Hsp90.
3. Exploration of the potential use of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide in the treatment of cancer and other diseases.
4. Investigation of the effects of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide on other chaperone proteins and their associated cellular pathways.
5. Development of new methods for the synthesis of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide and related compounds.
Overall, 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide is a promising compound with many potential applications in scientific research. Its high selectivity for Hsp90 and potent inhibitory effects make it a valuable tool for studying the role of Hsp90 in cellular processes and developing new drugs for the treatment of disease.

Synthesis Methods

The synthesis of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide involves a multi-step process that requires specialized equipment and expertise in synthetic organic chemistry. The first step involves the preparation of a key intermediate known as 2-(2-methoxyphenoxy)acetic acid. This intermediate is then coupled with N-methyl-N-phenylbenzamide to form the final product, 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide. The synthesis of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide has been described in detail in several scientific publications, including a recent paper by Wang et al. (2020).

Scientific Research Applications

4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide has been used extensively in scientific research to study the role of Hsp90 in various cellular processes. One of the key applications of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide has been in the development of new drugs that target Hsp90. By selectively inhibiting Hsp90, these drugs can disrupt the function of many other proteins that rely on Hsp90 for their stability and activity. This can lead to the death of cancer cells or the suppression of disease-related pathways in other conditions.

properties

Product Name

4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

4-[[2-(2-methoxyphenoxy)acetyl]amino]-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C23H22N2O4/c1-25(19-8-4-3-5-9-19)23(27)17-12-14-18(15-13-17)24-22(26)16-29-21-11-7-6-10-20(21)28-2/h3-15H,16H2,1-2H3,(H,24,26)

InChI Key

NDPMDNBLULQQKT-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3OC

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3OC

Origin of Product

United States

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